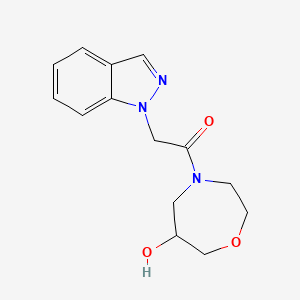

![molecular formula C15H24N4O3S B5545528 N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}ethanesulfonamide](/img/structure/B5545528.png)

N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}ethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}ethanesulfonamide involves intricate organic reactions. A general approach for synthesizing tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one derivatives has been developed, demonstrating the utility of ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates obtained from 3(5)-aryl- or methyl-1H-pyrazole-5(3)-carboxylates. This method facilitates regioselective synthesis through oxirane ring-opening and direct cyclisation (Dzedulionytė et al., 2022).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography and NMR spectroscopy to elucidate the conformation and arrangement of atoms within a compound. For example, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide has been studied, with its structure determined by X-ray crystallography, showcasing the detailed molecular architecture and intermolecular interactions within similar compounds (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Compounds in the pyrazolo[1,5-a][1,4]diazepin class engage in various chemical reactions, reflecting their versatile chemical properties. For instance, 1,5,6,8-tetrahydropyrazolo[3,4-e][1,4]diazepine-4,7-diones undergo acylation and carbamoylation, demonstrating the reactive nature of such compounds at specific nitrogen atoms, which is a key aspect of their chemical behavior (Kemskii et al., 2016).

Physical Properties Analysis

The physical properties of such complex molecules, including solubility, melting point, and stability, are crucial for understanding their behavior in different environments. These properties are often determined through empirical research and are essential for the practical application and handling of the compounds.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and the ability to undergo specific reactions, are fundamental for the application of these compounds in synthesis and drug design. The interaction of similar compounds with electrophilic reagents, leading to modifications and the formation of new derivatives, exemplifies their chemical versatility (Kemskii et al., 2016).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Diazepine Derivatives

A general approach for the synthesis of diazepine derivatives, including tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one, has been introduced. This includes a regioselective strategy for synthesizing ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates from 3(5)-aryl or methyl-1H-pyrazole-5(3)-carboxylates, leading to target pyrazolo[1,5-a][1,4]diazepin-4-ones (Dzedulionytė et al., 2022).

Photolysis and Thermolysis Studies

Research on photolysis and thermolysis of highly substituted 1H-1,2-diazepines provides insights into the chemical behavior of these compounds under different conditions, which can be relevant for the study of tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl derivatives (Kan et al., 1971).

Potential Pharmacological Applications

CNS Activity

Structurally novel histamine H3 receptor antagonists, such as GSK207040 and GSK334429, have shown promise in improving scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats. These compounds are related to the pyrazolo[1,5-a][1,4]diazepin-2-yl structure and suggest potential therapeutic applications in dementia and neuropathic pain (Medhurst et al., 2007).

Antiviral and Antimicrobial Activity

The synthesis and characterization of various pyrazoline and pyrazole derivatives, which are structurally related to the compound , have been studied for their potential antibacterial, antifungal, and antiviral activities. This research highlights the possible application of these compounds in treating infectious diseases (Hassan, 2013).

Propriétés

IUPAC Name |

N-[[5-(cyclobutanecarbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]methyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O3S/c1-2-23(21,22)16-10-13-9-14-11-18(7-4-8-19(14)17-13)15(20)12-5-3-6-12/h9,12,16H,2-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFOJNIRCCFPMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1=NN2CCCN(CC2=C1)C(=O)C3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}ethanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide](/img/structure/B5545463.png)

![(3R*,4S*)-4-cyclopropyl-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5545472.png)

![N-methyl-4-[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5545477.png)

![3-{[cyclohexyl(methyl)amino]methyl}-2,6,8-trimethyl-4-quinolinol](/img/structure/B5545483.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5545493.png)

![(3R*,4S*)-1-[(3,5-difluoropyridin-2-yl)carbonyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5545543.png)

![N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5545556.png)